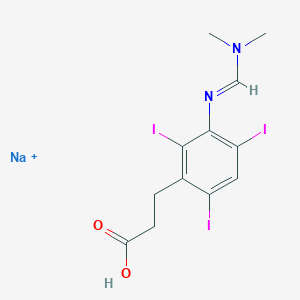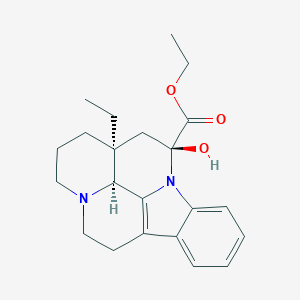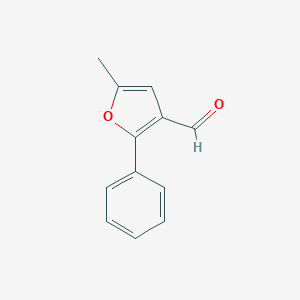
Ipodate sodium
Descripción general
Descripción
Se administra por vía oral, y el contraste resultante permite una visualización clara del conducto biliar y la vesícula biliar . El ipodate de sodio también se ha utilizado fuera de la etiqueta para el tratamiento de la enfermedad de Graves y la tormenta tiroidea, aunque no está aprobado por la FDA para estos usos .
Mecanismo De Acción
El ipodate de sodio ejerce sus efectos a través de los siguientes mecanismos:
Propiedades radiopacas: Los átomos de yodo en el compuesto bloquean los rayos X, lo que permite una clara visualización de las estructuras internas.
Inhibición de la conversión de T4 a T3: El ipodate de sodio inhibe la enzima responsable de convertir la tiroxina (T4) en triyodotironina (T3), reduciendo así los niveles de hormonas tiroideas.
Liberación de yodo: A medida que el compuesto se metaboliza, libera yodo en la circulación, lo que ayuda a reducir los niveles de T3 y T4.
Análisis Bioquímico
Biochemical Properties
Ipodate sodium plays a significant role in biochemical reactions. As it is metabolized, it releases iodine into circulation . This interaction with iodine helps bring the T3 and T4 levels back down . This compound also inhibits the conversion of T4 to T3, which is more potent .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. For instance, it has been used to treat Graves’ disease and thyroid storm . Long-term treatment with this compound given by mouth reduced levels of T3 and T4 in patients . This indicates that this compound influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is quite complex. As it is metabolized, it releases iodine into circulation . This release of iodine helps bring the T3 and T4 levels back down . Furthermore, this compound inhibits the conversion of T4 to T3, which is more potent .
Temporal Effects in Laboratory Settings
It is known that iodine uptake returns to normal within seven days, indicating control with this compound .
Metabolic Pathways
This compound is involved in the metabolic pathways related to thyroid hormone regulation . It releases iodine into circulation as it is metabolized, which helps bring the T3 and T4 levels back down .
Transport and Distribution
Due to its high degree of lipid solubility , it can be inferred that it may be able to pass through lipid bilayers and distribute within cells and tissues.
Subcellular Localization
Given its role in thyroid hormone regulation , it can be hypothesized that it may localize in areas of the cell involved in hormone synthesis and regulation.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El ipodate de sodio se sintetiza a través de una serie de reacciones químicas que involucran la yodación de un anillo de benceno. El proceso generalmente implica los siguientes pasos:
Yodación: La introducción de átomos de yodo en el anillo de benceno.
Formación del grupo propanoato: La adición de un grupo propanoato al anillo de benceno yodado.
Formación de la sal de sodio: El paso final implica la conversión del compuesto a su forma de sal de sodio.
Métodos de producción industrial
La producción industrial de ipodate de sodio implica la síntesis química a gran escala en condiciones controladas para garantizar una alta pureza y rendimiento. El proceso incluye:
Reflujo con hidróxido de sodio y zinc: Este paso implica reflujar el compuesto con hidróxido de sodio y zinc en polvo durante 60 minutos.
Filtración y lavado: La mezcla se filtra y se lava para eliminar las impurezas.
Titulación con nitrato de plata: El producto final se titula con nitrato de plata para asegurar la composición correcta.
Análisis De Reacciones Químicas
Tipos de reacciones
El ipodate de sodio experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar varios productos que contienen yodo.
Reducción: Las reacciones de reducción pueden convertir el ipodate de sodio en diferentes compuestos yodados.
Sustitución: Los átomos de yodo en el compuesto pueden sustituirse por otros halógenos o grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran ipodate de sodio incluyen:
Agentes oxidantes: Como el permanganato de potasio y el peróxido de hidrógeno.
Agentes reductores: Como el borohidruro de sodio y el hidruro de litio y aluminio.
Agentes de sustitución: Como halógenos (cloro, bromo) y otros grupos funcionales.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de benceno yodados y sus correspondientes sales de sodio .
Aplicaciones Científicas De Investigación
El ipodate de sodio tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Radiología: Se utiliza como agente de contraste para rayos X para visualizar el conducto biliar y la vesícula biliar.
Endocrinología: Se utiliza fuera de la etiqueta para el tratamiento de la enfermedad de Graves y la tormenta tiroidea inhibiendo la conversión de T4 a T3.
Farmacología: Se estudia su posible uso para reducir los niveles de hormonas tiroideas en pacientes hipertiroideos.
Toxicología: Se investiga sus efectos sobre el metabolismo del yodo y la función tiroidea.
Comparación Con Compuestos Similares
El ipodate de sodio se puede comparar con otros agentes de contraste radiopacos que contienen yodo, como:
Ácido iopodico: Similar en estructura y función, utilizado para la colecistografía.
Iodixanol: Otro agente de contraste que contiene yodo utilizado para varios procedimientos de imagen.
Iohexol: Un agente de contraste radiopaco ampliamente utilizado para tomografías computarizadas y angiografías.
Unicidad
El ipodate de sodio es único debido a su doble papel como agente de contraste radiopaco y su uso fuera de la etiqueta en el tratamiento de afecciones relacionadas con la tiroides. Su capacidad para inhibir la conversión de T4 a T3 lo diferencia de otros agentes de contraste .
Propiedades
IUPAC Name |
sodium;3-[3-(dimethylaminomethylideneamino)-2,4,6-triiodophenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13I3N2O2.Na/c1-17(2)6-16-12-9(14)5-8(13)7(11(12)15)3-4-10(18)19;/h5-6H,3-4H2,1-2H3,(H,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHZUGUCWJVEQC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)[O-])I)I.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12I3N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048271 | |
| Record name | Ipodate sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221-56-3 | |
| Record name | Ipodate sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001221563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ipodate sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium iopodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPODATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F316LLW9WW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of sodium iopodate in the context of hyperthyroidism?
A: Sodium iopodate exerts its effect on hyperthyroidism primarily by inhibiting the conversion of thyroxine (T4) to triiodothyronine (T3) in peripheral tissues. [] This leads to a decrease in serum T3 levels, ultimately mitigating the effects of hyperthyroidism. [, , ] It's important to note that this effect is distinct from its action as a radiocontrast agent in cholecystography.
Q2: Are there any documented cases of sodium iopodate treatment failure in hyperthyroidism?
A: Yes, while sodium iopodate can be effective in controlling hyperthyroidism, a case study reported the development of severe resistant hyperthyroidism in a patient undergoing long-term treatment with sodium iopodate. [] This suggests that sodium iopodate may not be suitable for long-term management in all hyperthyroid patients.
Q3: How does sodium iopodate affect thyroid hormone levels in the body?
A3: Research shows that sodium iopodate administration leads to significant changes in serum iodothyronine patterns:
- Decrease in T3: Sodium iopodate causes a significant decrease in both total and free T3 levels, reaching their lowest point around day 4 after ingestion. []
- Increase in Reverse T3 (rT3): A marked increase in both total and free rT3 levels is observed, peaking around day 3 after ingestion. []
- Effect on T4: While total and free T4 levels show a slight increase, these changes are generally not statistically significant. []
- Increase in TSH: A notable increase in thyroid-stimulating hormone (TSH) levels is also observed, most prominent around day 3. []
Q4: How does the effect of sodium iopodate on thyroid hormones differ from other cholecystographic agents?
A: Studies comparing the effects of different cholecystographic agents on serum iodothyronines revealed that while they all induce a decrease in T3 and an increase in rT3, the extent of these changes varies. [] Sodium iopodate appears to cause the most significant change in rT3 levels compared to iobenzamic acid, tyropanoic acid, and iopanoic acid. []
Q5: How does sodium iopodate compare to other cholecystographic agents in terms of efficacy and side effects?
A: Clinical comparisons of sodium iopodate (Oragrafin) with other cholecystographic agents like iopanoic acid (Telepaque) [, ], tyropanoic acid (Bilopaque) [], and iocetamic acid (Cholebrine) [, ] have been conducted. While iopanoic acid tends to produce denser gallbladder shadows and higher common duct opacification, it is also associated with a higher incidence of side effects such as diarrhea and dysuria. [] Sodium iopodate, on the other hand, has a higher frequency of dim and absent gallbladder shadows and a lower incidence of common duct opacification and side effects. [] Iocetamic acid demonstrates better opacification, fewer repeat examinations, and slightly greater common duct opacification compared to sodium iopodate. []
Q6: Has sodium iopodate been studied for its potential interaction with thyroid hormone receptors at the cellular level?
A: Yes, in vitro studies using dispersed human skin fibroblasts investigated the interaction of sodium iopodate with nuclear thyroid hormone receptors. [] The study showed that sodium iopodate could interfere with the nuclear binding of triiodothyronine (T3), albeit at a much higher concentration compared to T3 itself. [] This suggests that while sodium iopodate may interact with thyroid hormone receptors, its affinity for these receptors is significantly lower than that of actual thyroid hormones.
Q7: Does sodium iopodate administration affect the pituitary-thyroid axis?
A: Research suggests that sodium iopodate administration does influence the pituitary-thyroid axis. While it leads to an increase in TSH levels, studies have shown that the pituitary gland's responsiveness to thyrotropin-releasing hormone (TRH) remains intact. [] This suggests that the observed increase in TSH is likely a compensatory response to the decrease in T3 levels rather than a direct effect of sodium iopodate on the pituitary gland.
Q8: What is known about the absorption, distribution, metabolism, and excretion of sodium iopodate?
A: Research utilizing isolated rat intestinal segments labeled with radioactive iodine (125I) provides insights into the pharmacokinetics of sodium iopodate: [, ]
- Absorption: Sodium iopodate appears to be absorbed across the intestinal mucosa, as evidenced by the transfer of radioactivity from the mucosal to the serosal side of the intestinal segments. []
- Tissue Distribution: The study shows accumulation of radioactivity in the intestinal tissue, indicating that sodium iopodate is distributed to and retained within the intestinal wall. []
- Metabolism: Analysis of the serosal fluid revealed the presence of both unchanged sodium iopodate and its metabolites, indicating that the compound undergoes metabolic transformation. []
- Excretion: While the specific excretion pathways were not fully elucidated, the presence of inorganic iodine in the serosal fluid suggests that deiodination might be one of the metabolic pathways involved. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol](/img/structure/B127623.png)
![2-Chloro-1-(2,3-dihydrobenzo[b][1,4]dithiin-6-yl)ethanone](/img/structure/B127624.png)
![(5Z)-5-[(2Z)-2-[1-[(E)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B127627.png)


